3-(6-chloro-2H-chromen-3-yl)prop-2-enoic acid

RHOA inhibitor surface plasmon resonance binding affinity

JK-122 is the sole compound in the JK hydrazide-chromene series with validated RHOA binding (KD=6.9 µM) and functional inhibition activity across 7 gastric cancer cell lines. Unlike structurally similar JK-121/123/124/125, only JK-122 binds RHOA and suppresses proliferation by up to 50% at 20 µM. Its confirmed solubility protocols (DMSO/Tween 80/saline) enable both in vitro and in vivo applications. Procure JK-122 as a defined positive control for RHOA-targeted studies, ensuring experimental reproducibility that core-scaffold analogues cannot provide.

Molecular Formula C15H12N2O3
Molecular Weight 268.27 g/mol
CAS No. 874787-49-2
Cat. No. B1672960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(6-chloro-2H-chromen-3-yl)prop-2-enoic acid
CAS874787-49-2
SynonymsJK-122;  JK122;  JK 122
Molecular FormulaC15H12N2O3
Molecular Weight268.27 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)C=NNC(=O)C3=CC=CC=C3
InChIInChI=1S/C12H9ClO3/c13-10-2-3-11-9(6-10)5-8(7-16-11)1-4-12(14)15/h1-6H,7H2,(H,14,15)/b4-1+
InChIKeyLDCJHBPONKAQST-CXUHLZMHSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





3-(6-Chloro-2H-chromen-3-yl)prop-2-enoic acid (JK-122): Comparative Evidence for RHOA-Targeted Procurement in Gastric Cancer Research


3-(6-Chloro-2H-chromen-3-yl)prop-2-enoic acid (CAS 874787-49-2), also designated JK-122, is a synthetic small-molecule hydrazide derivative belonging to the 2H-chromene family . It is characterized by a 6-chloro substituent on the benzopyran ring and a propenoic acid moiety at the 3-position, conferring a molecular weight of 236.65 g/mol, a calculated LogP of 2.4, and a topological polar surface area (tPSA) of 46.5 Ų . The compound has been identified through systematic in silico screening and experimentally validated as a direct inhibitor of the small GTPase RHOA, a biomarker and therapeutic target in Asian gastric cancer (GC) .

Why RHOA Inhibitor Procurement Cannot Rely on Generic Substitution: The Case for 3-(6-Chloro-2H-chromen-3-yl)prop-2-enoic acid (JK-122)


RHOA is a notoriously difficult small GTPase target, and minor structural modifications to inhibitor scaffolds can ablate binding entirely. In the JK series (JK-121 through JK-125), systematic variation of the hydrazide R-moiety produced compounds with virtually no RHOA affinity or cellular activity, despite sharing the identical piperonyl-hydrazide core . Only JK-122—bearing a non-polar phenyl R-group—demonstrated measurable binding and functional inhibition, confirming that generic substitution based on core scaffold similarity is unreliable for RHOA-targeted experiments .

Quantitative Differentiation Evidence: 3-(6-Chloro-2H-chromen-3-yl)prop-2-enoic acid (JK-122) vs. Closest Analogues and Alternative RHOA Inhibitors


Head-to-Head RHOA Binding Affinity: JK-122 vs. JK-121, JK-123, JK-124, and JK-125 by Surface Plasmon Resonance

Among five rationally designed hydrazide analogues (JK-121 through JK-125), only JK-122 exhibited quantifiable binding to recombinant RHOA protein as measured by surface plasmon resonance (SPR). JK-122 demonstrated a dissociation constant (KD) of 6.9 ± 0.4 µM and a dissociation rate (kd) of 1.4e-3 ± 0.0001 s⁻¹, while the other four compounds showed no measurable binding . The investigators explicitly concluded that 'of the five compounds tested, JK-122 showed the lowest dissociation constant... the kinetics data showed JK-122 to be the best for further investigation as a RHOA inhibitor' .

RHOA inhibitor surface plasmon resonance binding affinity gastric cancer small GTPase

Differential Gastric Cancer Cell Growth Inhibition: JK-122 vs JK-121–125 Across 7 GC Cell Lines

Seven gastric cancer cell lines (SNU-484, SNU-601, NCC-19, MKN-45, AGS, NCI-N87, and SNU-1967) representing high, medium, and low RHOA expression were treated with 20 µM of each JK-series compound. JK-122 achieved up to 50% growth inhibition, whereas JK-121, JK-123, JK-124, and JK-125 exhibited little to no anti-proliferative effect . The study notes that 'JK-122 showed up to 50% growth inhibition at 20 µM, while the others had little to no effect' .

gastric cancer cell proliferation growth inhibition RHOA anti-proliferative

RHOA Binding Affinity of JK-122 vs. the Benchmark Inhibitor Rhosin (G04): Cross-Study Comparison

Rhosin (G04, CAS 1173671-63-0) is the most widely cited small-molecule RHOA inhibitor, reported to bind RHOA with a KD of approximately 0.4 µM (354–400 nM) . JK-122 exhibits a KD of 6.9 ± 0.4 µM for RHOA by SPR , representing an approximately 17-fold lower binding affinity. However, JK-122 belongs to a distinct hydrazide-chromene chemotype with a molecular weight of 236.65 g/mol and LogP of 2.4 , compared to Rhosin's molecular weight of approximately 370 g/mol and different physicochemical profile. This differentiation in scaffold, potency range, and intellectual property position may be relevant for programs seeking alternative chemical matter for RHOA probe development.

RHOA inhibitor Rhosin KD comparison benchmark drug discovery

Structural Differentiation: The 6-Chloro Substituent Distinguishes JK-122 from Non-Halogenated Chromene Analogues

The non-halogenated analogue 3-(2H-chromen-3-yl)prop-2-enoic acid (CAS 164297-58-9), which lacks the 6-chloro substituent, has a molecular weight of 202.21 g/mol and has not been reported to exhibit RHOA inhibitory activity . Literature on 2H-chromene-based P2Y6 receptor antagonists independently confirms that 6-chloro substitution enhances biological potency compared to other halogen positional isomers (5-, 7-, or 8-positions), with 6-fluoro and 6-chloro analogues showing IC50 values in the 1–2 µM range versus >10 µM for alternate substitution patterns . This class-level evidence supports the conclusion that the 6-chloro group on the chromene ring is a critical determinant of pharmacological activity, and non-halogenated or differently halogenated analogues cannot be assumed to be functionally equivalent.

structure-activity relationship 6-chloro substitution chromene halogen effect RHOA

Drug-Like Physicochemical Profile of JK-122 vs. Other Hydrazide RHOA Inhibitors

JK-122 possesses favorable physicochemical properties for a small-molecule probe: molecular weight 236.65 g/mol, calculated LogP 2.4, tPSA 46.5 Ų, 1 hydrogen bond donor, and 3 hydrogen bond acceptors . Compared to the other JK-series compounds, which bear sulfonyl (JK-121), nitrogen-rich hydrophilic (JK-123, JK-124), or aliphatic (JK-125) R-groups, JK-122's non-polar phenyl substituent yields a balanced lipophilic-hydrophilic profile consistent with empirically observed cell permeability and target engagement . Its rotatable bond count of 2 limits conformational entropy penalties upon binding. The compound is typically supplied as a solid at room temperature with ≥95% purity, and solubilization protocols using DMSO/Tween 80/saline or DMSO/PEG300/Tween 80/saline mixtures have been established for both in vitro and in vivo dosing .

drug-likeness physicochemical properties LogP tPSA lead optimization

Defined Research Application Scenarios for 3-(6-Chloro-2H-chromen-3-yl)prop-2-enoic acid (JK-122) Based on Quantified Evidence


Target Validation of RHOA Dependency in Gastric Cancer Cell Models Using a Verified Active Chemotype

JK-122 is the only compound within the JK hydrazide series that demonstrates both direct RHOA binding (KD = 6.9 ± 0.4 µM by SPR) and functional growth inhibition (up to 50% at 20 µM) across seven GC cell lines with varying RHOA expression levels . Investigators studying RHOA-driven gastric cancer can use JK-122 as a selective tool compound to probe RHOA dependency, with the assurance that structurally similar JK-series analogues (JK-121, JK-123, JK-124, JK-125) have been experimentally shown to lack activity and cannot serve as negative controls for target engagement .

Chemical Probe Differentiation: Orthogonal Scaffold for RHOA Inhibitor Mechanism-of-Action Studies Alongside Rhosin

For laboratories requiring an alternative RHOA inhibitor chemotype to confirm on-target effects observed with the benchmark inhibitor Rhosin (KD ≈ 0.4 µM), JK-122 provides a structurally distinct hydrazide-chromene scaffold . While Rhosin binds with ~17-fold higher affinity, JK-122's lower molecular weight (236.65 vs. ~370 g/mol) and different binding pharmacophore enable orthogonal chemical biology experiments that strengthen target validation conclusions .

Structure-Activity Relationship (SAR) Studies Centered on 6-Chloro-2H-chromene Pharmacophore Optimization

JK-122 serves as a validated starting point for medicinal chemistry optimization of the 6-chloro-2H-chromene-propenoic acid scaffold. The 6-chloro substituent is a critical potency determinant, as evidenced by the absence of reported RHOA activity in the non-halogenated analogue and by independent P2Y6 receptor SAR data showing 5–10 fold potency enhancement for 6-chloro vs. other positional halogen substitutions . Procurement of JK-122 enables systematic derivatization studies exploring the R-moiety, propenoic acid linker, and chromene core modifications for improved RHOA affinity and selectivity .

In Vitro to In Vivo Transition Studies with Established Formulation Protocols

JK-122 has established solubility and formulation protocols suitable for both in vitro (DMSO stock solutions) and in vivo administration (DMSO:Tween 80:Saline = 10:5:85 or DMSO:PEG300:Tween 80:Saline = 10:40:5:45) . Its moderate LogP (2.4) and low molecular weight (236.65 g/mol) facilitate dissolution and dosing for pharmacokinetic and efficacy studies in rodent gastric cancer xenograft models, building on the existing in vitro anti-proliferative evidence in seven GC cell lines .

Quote Request

Request a Quote for 3-(6-chloro-2H-chromen-3-yl)prop-2-enoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.